molecular formula C17H29N3O3S B4324301 METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE

METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE

Cat. No.: B4324301
M. Wt: 355.5 g/mol
InChI Key: AXVIBKRYHKJMDZ-UHFFFAOYSA-N
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Description

Methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate is a complex organic compound that features an imidazole ring, a thioether linkage, and a leucine derivative. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol compound under mild conditions. Finally, the leucine derivative is coupled to the thioether-imidazole intermediate using standard peptide coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The thioether linkage can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The leucine derivative can enhance the compound’s ability to interact with proteins and enzymes, potentially leading to specific biological effects .

Comparison with Similar Compounds

Methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate can be compared with other imidazole-containing compounds:

These compounds share the imidazole ring but differ in their functional groups and biological activities, highlighting the unique properties of METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE .

Properties

IUPAC Name

methyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3S/c1-10(2)7-13-12(5)18-17(20-13)24-9-15(21)19-14(8-11(3)4)16(22)23-6/h10-11,14H,7-9H2,1-6H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVIBKRYHKJMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(CC(C)C)C(=O)OC)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE

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